2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4/c1-9-7-12(18-24-9)16-13(21)8-19-15(22)20(10-4-5-10)14(17-19)11-3-2-6-23-11/h2-3,6-7,10H,4-5,8H2,1H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJOXHKKNQJPSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
a. 2-[(4-cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (ECHEMI-732994-04-6)
- Structural Differences : Replaces the furan-2-yl and isoxazole groups with a sulfanyl bridge and a trifluoromethoxyphenyl acetamide.
- Properties: The trifluoromethoxy group increases lipophilicity (predicted logP = 2.3 vs. 1.8 for the target compound) and metabolic stability.
b. (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (PF 43(1))
- Structural Differences : Features a β-lactam core with tetrazole and thiadiazole substituents.
- Properties: Tetrazole enhances acidity (pKa ~4.9), improving solubility in physiological conditions. Thiadiazole contributes to antimicrobial activity, a trait less pronounced in the target compound’s isoxazole .
Hypothetical Physicochemical Properties
Research Findings and Functional Implications
Metabolic Stability :
- The cyclopropyl group in the target compound and ECHEMI-732994-04-6 reduces CYP450-mediated oxidation, a common degradation pathway in triazole derivatives .
- The furan-2-yl group may increase susceptibility to electrophilic attack compared to ECHEMI-732994-04-6’s inert trifluoromethoxy group .
Binding Interactions :
- The 5-methylisoxazole in the target compound likely forms hydrogen bonds with target proteins, similar to isoxazole-containing kinase inhibitors .
- In contrast, ECHEMI-732994-04-6’s trifluoromethoxyphenyl group favors hydrophobic pocket interactions, enhancing target affinity in lipophilic environments .
Biological Activity :
- Triazole-thiadiazole hybrids (e.g., PF 43(1) compounds) exhibit broad-spectrum antimicrobial activity, whereas the target compound’s furan-isoxazole system may prioritize anti-inflammatory or anticancer effects .
Preparation Methods
One-Pot Synthesis via Heterocyclization
Hydrazide Intermediate Formation
The synthesis begins with the preparation of hydrazide intermediates through acylation. Cyclopropane carbonyl chloride reacts with 2-aminobenzonitrile derivatives in acetic acid under sodium acetate catalysis, yielding hydrazide precursors. This step is critical for subsequent heterocyclization, as demonstrated in the synthesis of analogous triazole derivatives. For instance, hydrazide formation from 2-aminobenzonitrile and cyclopropane carbonyl chloride achieves near-quantitative yields (98%) under reflux conditions.
Triazolo[c]quinazoline Ring Formation
Hydrazides undergo heterocyclization with carboxylic acid derivatives to form triazolo[c]quinazoline intermediates. In Method A, hydrazides react with acetic acid under Dean–Stark conditions to facilitate water removal, ensuring complete ring closure. Methanol–water mixtures acidified with hydrochloric acid then cleave the triazolo[c]quinazoline ring, yielding the target triazole scaffold. This method avoids intermediate isolation, streamlining the synthesis of compounds 2.2–2.48 with yields >90%.
Table 1: Optimization of Heterocyclization Conditions
| Parameter | Method A | Method B |
|---|---|---|
| Solvent | Acetic acid | Toluene/Acetic acid |
| Catalyst | Sodium acetate | DMF-DMA |
| Temperature (°C) | Reflux | 60 |
| Reaction Time (h) | 1.5–3 | 1 |
| Yield (%) | 90–98 | 85–95 |
Method B utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA) to activate 2-aminobenzonitrile, enabling nucleophilic attack by hydrazides. This approach is particularly effective for introducing furan-2-yl substituents, as evidenced by the synthesis of 2.22–2.27 and 2.46–2.47 .
Continuous-Flow Synthesis for Sustainable Production
Flow Reactor Design
A metal-free continuous-flow process, adapted from triazole acetic acid syntheses, offers enhanced safety and efficiency. The method employs a tubular reactor to synthesize the triazole core under controlled conditions, minimizing hazardous intermediate accumulation. By maintaining precise temperature and residence time, this approach achieves 85% yield for analogous compounds, surpassing batch methods.
Solvent and Catalyst Selection
The flow synthesis utilizes choline chloride–urea deep eutectic solvents (DES), which are recyclable and non-toxic. These solvents facilitate regioselective triazole formation while reducing environmental impact. Comparative studies show DES-based syntheses achieve 10–15% higher yields than traditional organic solvents.
Amide Coupling and Functionalization
Acetamide Group Introduction
The final step involves coupling the triazole intermediate with 5-methylisoxazol-3-amine. Using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in dichloromethane, the reaction proceeds at 0–5°C to prevent epimerization. Post-reaction purification via crystallization from methanol yields the title compound with >95% purity.
Table 2: Spectroscopic Characterization Data
Analytical Validation and Quality Control
Purity Assessment
Liquid chromatography–mass spectrometry (LC-MS) confirms molecular ion peaks at $$ m/z = 329 $$ [M+1], consistent with the theoretical molecular weight (329.31 g/mol). Elemental analysis further validates stoichiometry, with deviations <0.05% for carbon, hydrogen, and nitrogen.
Structural Elucidation
X-ray crystallography of analogous triazoles reveals planar triazole rings and dihedral angles <10° between the cyclopropyl and furan groups. These structural insights ensure regiochemical fidelity during scale-up.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
